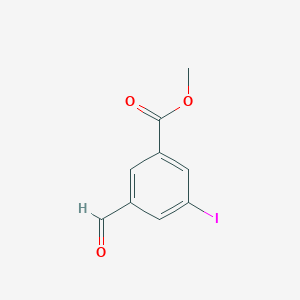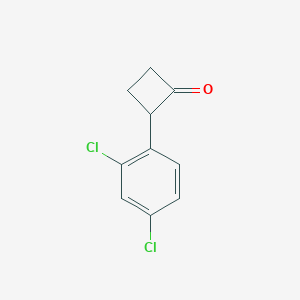
3,8-Bis(phenylethynyl)-1,10-phenanthroline
Overview
Description
3,8-Bis(phenylethynyl)-1,10-phenanthroline is an organic compound known for its unique structural and electronic properties. It is a derivative of phenanthroline, a heterocyclic compound that contains three nitrogen atoms in its structure. The addition of phenylethynyl groups at the 3 and 8 positions of the phenanthroline ring system enhances its electronic properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(phenylethynyl)-1,10-phenanthroline typically involves the following steps:
Bromination: The starting material, 1,10-phenanthroline, is brominated at the 3 and 8 positions using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Sonogashira Coupling: The brominated intermediate is then subjected to a Sonogashira coupling reaction with phenylacetylene. This reaction is catalyzed by a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base such as triethylamine or diisopropylamine. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 60-80°C).
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for larger-scale production. The key challenges in industrial production include the handling of bromine and the optimization of the Sonogashira coupling reaction to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis(phenylethynyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent at room temperature or elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Electrophiles or nucleophiles in the presence of a suitable solvent and catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Substituted phenylethynyl derivatives.
Scientific Research Applications
3,8-Bis(phenylethynyl)-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties
Biology: The compound and its derivatives are investigated for their potential as DNA intercalators and inhibitors of DNA-protein interactions. These properties make them valuable in the study of DNA structure and function.
Medicine: Research is ongoing to explore the potential of this compound derivatives as anticancer agents. Their ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation is of particular interest.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,8-Bis(phenylethynyl)-1,10-phenanthroline involves its ability to interact with metal ions and biological macromolecules. As a ligand, it can coordinate with metal ions to form stable complexes. These metal complexes can exhibit unique electronic and photophysical properties, making them useful in various applications.
In biological systems, the compound can intercalate into DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can inhibit key enzymes involved in DNA repair and replication, further enhancing its potential as an anticancer agent.
Comparison with Similar Compounds
3,8-Bis(phenylethynyl)-1,10-phenanthroline can be compared with other similar compounds, such as:
1,10-Phenanthroline: The parent compound, which lacks the phenylethynyl groups. It is a well-known ligand in coordination chemistry but has different electronic properties compared to this compound.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions. It has different steric and electronic properties compared to this compound.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions. It has different substitution patterns and electronic properties compared to this compound.
The uniqueness of this compound lies in the presence of phenylethynyl groups at the 3 and 8 positions, which significantly enhance its electronic properties and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3,8-bis(2-phenylethynyl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEPBSUIVOVLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478115 | |
| Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168003-69-8 | |
| Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


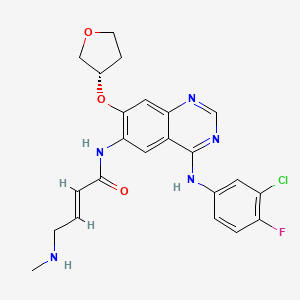
![ethyl 3-[[2-[[4-(N'-hexan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8224510.png)
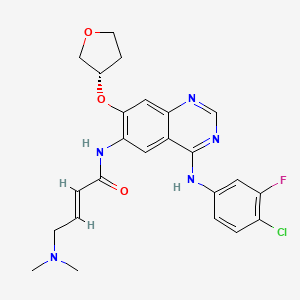
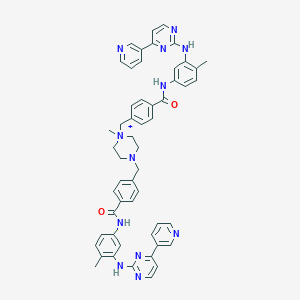
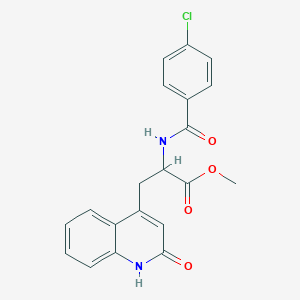
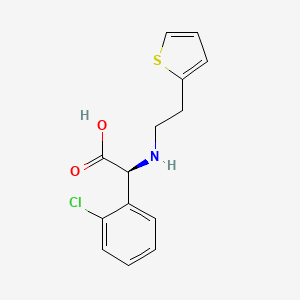
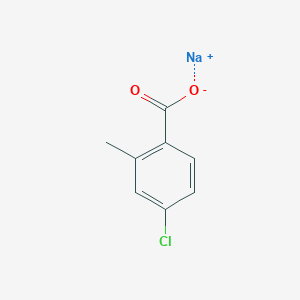
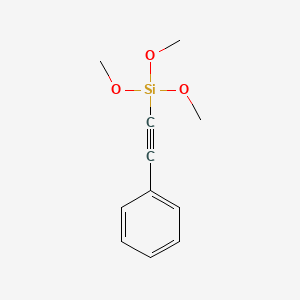
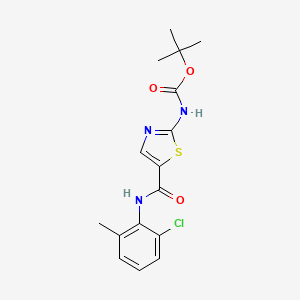
![(9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene](/img/structure/B8224570.png)
![5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8224579.png)
